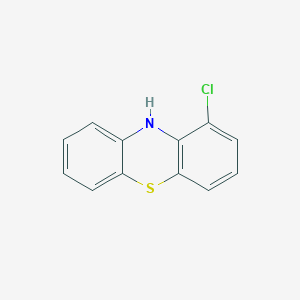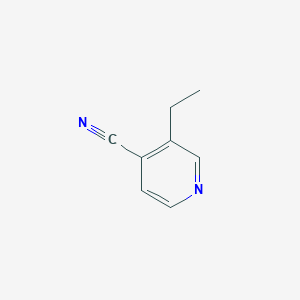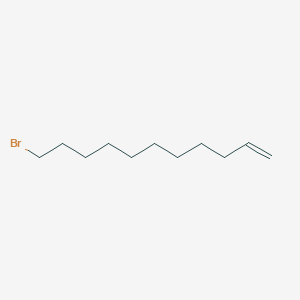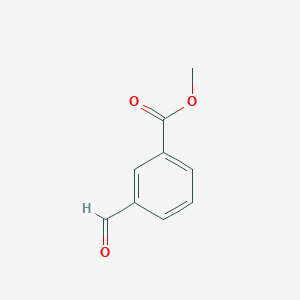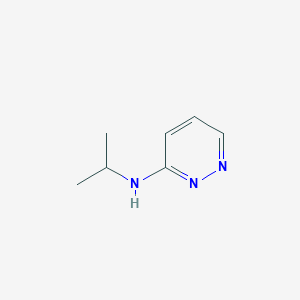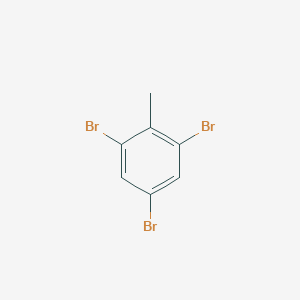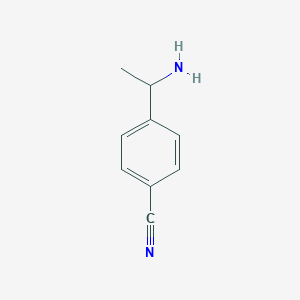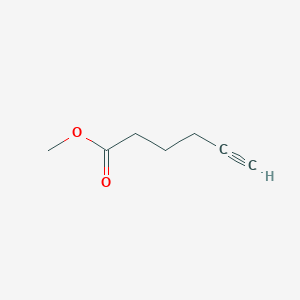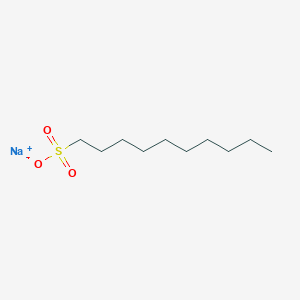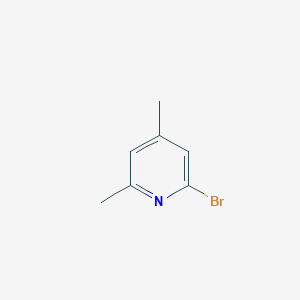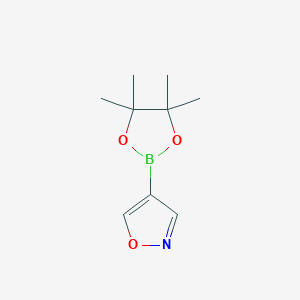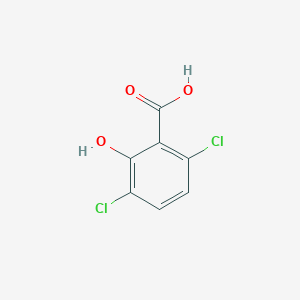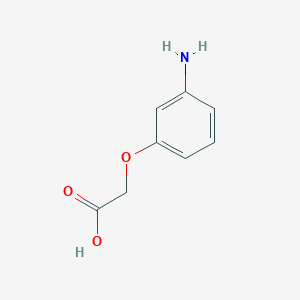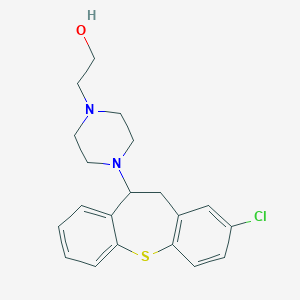
Docloxythepin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Docloxythepin is a chemical compound that belongs to the family of tricyclic antidepressants. It is primarily used for the treatment of depression and anxiety disorders. Docloxythepin has been found to be effective in treating a range of mental health conditions, including obsessive-compulsive disorder, bipolar disorder, and post-traumatic stress disorder.
Mécanisme D'action
The mechanism of action of docloxythepin is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters, such as serotonin and norepinephrine, in the brain. This leads to an improvement in mood and a reduction in anxiety.
Effets Biochimiques Et Physiologiques
Docloxythepin has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as serotonin and norepinephrine, in the brain. This leads to an improvement in mood and a reduction in anxiety. Docloxythepin has also been found to have analgesic properties, which may be useful in the treatment of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using docloxythepin in lab experiments is that it has been extensively studied and its mechanism of action is well-understood. This makes it a useful tool for investigating the role of neurotransmitters in mental health conditions. However, one limitation of using docloxythepin in lab experiments is that it is a tricyclic antidepressant and may have side effects that could confound the results of the experiment.
Orientations Futures
There are several future directions for research on docloxythepin. One area of research is to investigate its potential use in the treatment of chronic pain. Another area of research is to investigate its potential use in the treatment of other mental health conditions, such as bipolar disorder, obsessive-compulsive disorder, and post-traumatic stress disorder. Additionally, research could be conducted to develop new derivatives of docloxythepin that may have improved therapeutic properties. Finally, research could be conducted to investigate the long-term effects of docloxythepin use on mental health and overall health.
Méthodes De Synthèse
The synthesis method of docloxythepin involves the reaction of dibenzazepine with 3-chloropropionyl chloride in the presence of a base. The resulting compound is then subjected to a series of chemical reactions, including reduction and acetylation, to yield docloxythepin.
Applications De Recherche Scientifique
Docloxythepin has been extensively studied for its therapeutic potential in the treatment of depression and anxiety disorders. It has also been investigated for its potential use in the treatment of other mental health conditions, such as bipolar disorder, obsessive-compulsive disorder, and post-traumatic stress disorder. In addition, docloxythepin has been studied for its potential use in the treatment of chronic pain.
Propriétés
Numéro CAS |
56934-18-0 |
|---|---|
Nom du produit |
Docloxythepin |
Formule moléculaire |
C20H23ClN2OS |
Poids moléculaire |
374.9 g/mol |
Nom IUPAC |
2-[4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C20H23ClN2OS/c21-16-5-6-19-15(13-16)14-18(17-3-1-2-4-20(17)25-19)23-9-7-22(8-10-23)11-12-24/h1-6,13,18,24H,7-12,14H2 |
Clé InChI |
BMQLWINJIGEDEK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCO)C2CC3=C(C=CC(=C3)Cl)SC4=CC=CC=C24 |
SMILES canonique |
C1CN(CCN1CCO)C2CC3=C(C=CC(=C3)Cl)SC4=CC=CC=C24 |
Synonymes |
2-chloro-10-(4-(2-hydroxyethyl)piperazino)-10,11- dihydrodibenzo(b,f)thiepin docloxythepin docloxythepin, 14C-labeled dokloxytepin dokloxythepine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



